Pseudouridimicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudouridimicina es un producto natural que se descubrió al analizar extractos de fermentación microbiana en busca de inhibidores de la ARN polimerasa. Es conocido por sus propiedades antibacterianas y su capacidad para inhibir la ARN polimerasa, lo que lo convierte en un compuesto prometedor para la investigación científica y las posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

La pseudouridimicina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la ARN polimerasa.

Biología: Se utiliza para estudiar los efectos de la inhibición de la ARN polimerasa sobre el crecimiento y el metabolismo bacterianos.

Medicina: Tiene posibles aplicaciones terapéuticas como agente antibacteriano, particularmente contra cepas bacterianas resistentes a los medicamentos.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y otros productos farmacéuticos.

Mecanismo De Acción

La pseudouridimicina ejerce sus efectos al inhibir la ARN polimerasa, una enzima que es esencial para la transcripción del ARN a partir del ADN. El compuesto se une al sitio activo de la enzima, impidiendo la adición de ribonucleótidos a la cadena de ARN en crecimiento. Esta inhibición interrumpe el proceso de transcripción, lo que lleva a la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Pseudouridimycin functions as a nucleoside-analog inhibitor that competes with uridine triphosphate for occupancy of the RNA polymerase nucleotide addition site . It interacts with bacterial RNA polymerase through a binding site and mechanism distinct from those of clinically approved RNA polymerase inhibitors such as rifamycin and lipiarmycin . The interaction involves the inhibition of nucleotide addition, with high concentrations of uridine triphosphate overcoming the transcription inhibition by pseudouridimycin . This selective inhibition is crucial for its antibacterial properties, as it targets bacterial RNA polymerase without affecting human RNA polymerase .

Cellular Effects

Pseudouridimycin exerts its effects on bacterial cells by inhibiting RNA synthesis, which is essential for bacterial growth and replication . This inhibition leads to a cessation of bacterial cell division and ultimately cell death. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibacterial agent . Additionally, pseudouridimycin’s selective inhibition of bacterial RNA polymerase ensures minimal impact on human cells, reducing potential side effects .

Molecular Mechanism

At the molecular level, pseudouridimycin binds to the RNA polymerase nucleotide addition site, competing with uridine triphosphate . This binding prevents the incorporation of uridine into the growing RNA chain, effectively halting transcription . The compound’s unique binding interactions and selective inhibition of bacterial RNA polymerase are attributed to differences in the active site residues between bacterial and human RNA polymerases . These differences result in favorable binding interactions with bacterial RNA polymerase and unfavorable interactions with human RNA polymerase, ensuring selective inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, pseudouridimycin has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its antibacterial activity with a low rate of resistance emergence . Chemical stability studies revealed that pseudouridimycin undergoes intramolecular hydroxamate bond scission as a major decomposition pathway in aqueous buffer . Replacement of the hydroxamate bond with a tertiary amide has been explored to improve stability and biological activity .

Dosage Effects in Animal Models

In animal models, pseudouridimycin has shown efficacy in clearing bacterial infections. For instance, in a mouse Streptococcus pyogenes peritonitis model, pseudouridimycin demonstrated effective infection clearance with median effective doses of approximately 9 mg/kg upon intravenous administration and 30 mg/kg upon subcutaneous administration . These studies highlight the compound’s potential for in vivo efficacy and tolerability in mammals .

Metabolic Pathways

Pseudouridimycin is involved in metabolic pathways that include the production of free pseudouridine by the dedicated pseudouridine synthase, PumJ . The biosynthesis pathway involves specialized oxidoreductases, aminotransferases, and amide ligases that contribute to the formation of the final compound . These enzymes and cofactors play a crucial role in the metabolic flux and levels of metabolites associated with pseudouridimycin biosynthesis .

Transport and Distribution

Within cells and tissues, pseudouridimycin is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, ensuring its effective delivery to target sites . The selective transport and distribution mechanisms contribute to the compound’s antibacterial efficacy and reduced toxicity .

Subcellular Localization

Pseudouridimycin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it reaches the bacterial RNA polymerase to exert its inhibitory effects . The precise subcellular targeting enhances the compound’s selectivity and minimizes off-target effects .

Métodos De Preparación

La preparación de pseudouridimicina implica la fermentación microbiana. La cepa específica utilizada para la fermentación es típicamente un tipo de bacteria que produce el compuesto de forma natural. El proceso de fermentación implica cultivar la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del compuesto del caldo de fermentación .

Análisis De Reacciones Químicas

La pseudouridimicina se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la pérdida de electrones de la this compound, a menudo facilitada por agentes oxidantes.

Reducción: Esta reacción implica la ganancia de electrones, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional en this compound por otro. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Hidrólisis: Esta reacción implica la ruptura de enlaces químicos en this compound mediante la adición de agua.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La pseudouridimicina es única en su capacidad para inhibir la ARN polimerasa. Los compuestos similares incluyen:

Rifampicina: Otro inhibidor de la ARN polimerasa, pero con un sitio de unión y un mecanismo de acción diferentes.

Streptolidigín: Inhibe la ARN polimerasa al unirse a un sitio diferente en la enzima.

Mixopironin: Inhibe la ARN polimerasa al evitar la formación del complejo de iniciación de la transcripción.

La this compound es única en su estructura y mecanismo de unión, lo que la convierte en una herramienta valiosa para estudiar la ARN polimerasa y desarrollar nuevos agentes antibacterianos .

Propiedades

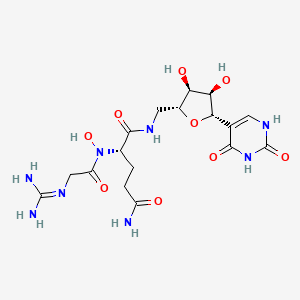

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566586-52-4 |

Source

|

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.